[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride
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Overview
Description
[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylquinoxalin-2-yl)oxy]acetyl chloride typically involves the reaction of 3-methylquinoxaline with acetyl chloride in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoxaline moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of quinoxaline N-oxides .
Scientific Research Applications
[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmacologically active molecules, including anticancer and antimicrobial agents.
Biological Studies: It serves as a tool for studying the biological activity of quinoxaline derivatives and their interactions with biological targets.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes, including the synthesis of polymers and dyes.
Mechanism of Action
The mechanism of action of [(3-Methylquinoxalin-2-yl)oxy]acetyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
3-Methylquinoxaline: A precursor to [(3-Methylquinoxalin-2-yl)oxy]acetyl chloride, known for its antimicrobial properties.
Quinoxaline N-oxides:
Quinoxaline-2-carboxylic acid: Another quinoxaline derivative with diverse biological activities.
Uniqueness
This compound is unique due to its specific reactivity and the ability to form a wide range of derivatives through various chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
110281-71-5 |
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Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-(3-methylquinoxalin-2-yl)oxyacetyl chloride |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-11(16-6-10(12)15)14-9-5-3-2-4-8(9)13-7/h2-5H,6H2,1H3 |
InChI Key |
AYHXJBZHZHLARA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OCC(=O)Cl |
Origin of Product |
United States |
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